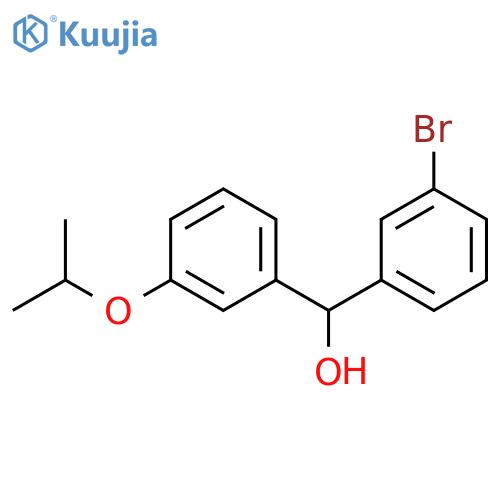Cas no 1443312-23-9 ((3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol)

1443312-23-9 structure
商品名:(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol
CAS番号:1443312-23-9
MF:C16H17BrO2
メガワット:321.208984136581
MDL:MFCD12964458
CID:5150835
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol
-
- MDL: MFCD12964458
- インチ: 1S/C16H17BrO2/c1-11(2)19-15-8-4-6-13(10-15)16(18)12-5-3-7-14(17)9-12/h3-11,16,18H,1-2H3
- InChIKey: GISSSONOXBLHNN-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC(Br)=C1)(C1=CC=CC(OC(C)C)=C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429147-5g |
3-Bromo-3'-iso-propoxybenzhydrol |
1443312-23-9 | 5g |
€1004.40 | 2023-09-04 | ||
| abcr | AB429147-1 g |
3-Bromo-3'-iso-propoxybenzhydrol |
1443312-23-9 | 1g |
€594.40 | 2023-04-23 | ||
| Crysdot LLC | CD12142848-5g |
(3-Bromophenyl)(3-isopropoxyphenyl)methanol |
1443312-23-9 | 97% | 5g |
$881 | 2024-07-23 | |
| abcr | AB429147-1g |
3-Bromo-3'-iso-propoxybenzhydrol; . |
1443312-23-9 | 1g |
€1621.70 | 2024-08-03 | ||
| abcr | AB429147-5 g |
3-Bromo-3'-iso-propoxybenzhydrol |
1443312-23-9 | 5g |
€1,004.40 | 2023-04-23 | ||
| Ambeed | A703610-1g |
(3-Bromophenyl)(3-isopropoxyphenyl)methanol |
1443312-23-9 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12142848-1g |
(3-Bromophenyl)(3-isopropoxyphenyl)methanol |
1443312-23-9 | 97% | 1g |
$437 | 2024-07-23 |
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1443312-23-9 ((3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol) 関連製品
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 157047-98-8(Benzomalvin C)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443312-23-9)(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol

清らかである:99%
はかる:1g
価格 ($):397.0